

Structure-activity relationship of 3-Methyl-3,9-diazaspiro[5.5]undecane analogs

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Compound of Interest

	3-Methyl-3,9-
Compound Name:	<i>diazaspiro[5.5]undecane</i>
	<i>dihydrochloride</i>

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A Comparative Guide to the Structure-Activity Relationship of 3,9-Diazaspiro[5.5]undecane Analogs

The 3,9-diazaspiro[5.5]undecane scaffold represents a privileged heterocyclic structure in medicinal chemistry, serving as a core component in the design of ligands for a variety of biological targets. Analogs of this structure have been investigated for their potential in treating a range of disorders, including neurological and immune system conditions. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, with a focus on their activity as γ -aminobutyric acid type A (GABA-A) and dopamine D3 receptor antagonists.

GABA-A Receptor Antagonists

Recent studies have explored 3,9-diazaspiro[5.5]undecane-based compounds as potent and competitive antagonists for the GABA-A receptor (GABA-A R).^{[1][2]} These receptors are the major inhibitory neurotransmitter receptors in the central nervous system (CNS) and have emerging roles in the peripheral organs, including the immune system.^[2] The research aims to develop peripherally-acting GABA-A R inhibitors with potential immunomodulatory effects.^{[1][2]}

A key finding is the importance of the spirocyclic benzamide moiety, which can compensate for the acidic functional group typically found in GABA-A R ligands.^[2] By systematically

deconstructing and modifying parent compounds like 2027 and 018, researchers have elucidated crucial structural determinants for binding and selectivity.[\[1\]](#)[\[2\]](#)

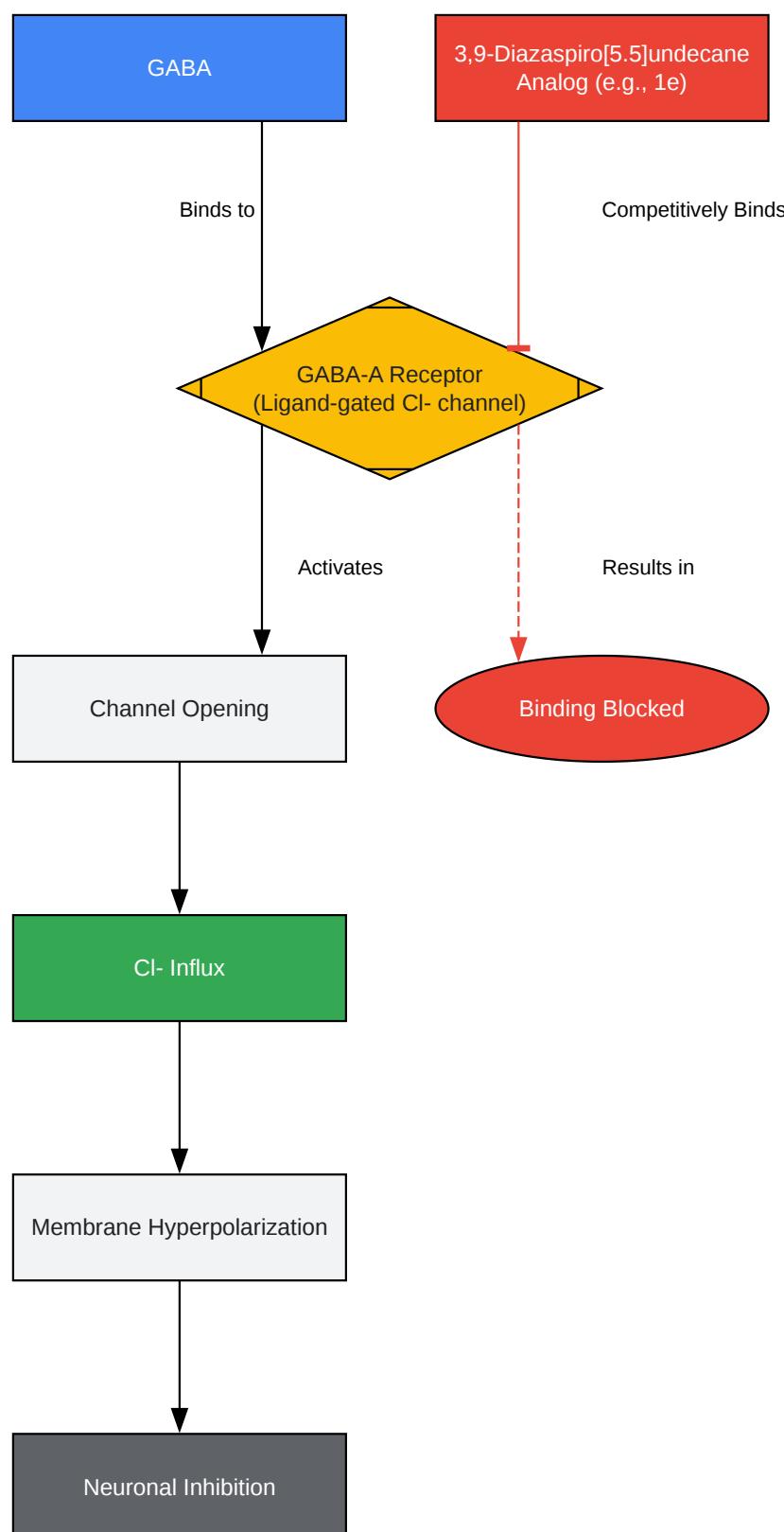
Comparative Binding Affinities of GABA-A Receptor Antagonists

The following table summarizes the binding affinities (Ki) of key 3,9-diazaspiro[5.5]undecane analogs for different GABA-A receptor subtypes. Lower Ki values indicate higher binding affinity.

Compound	Core Structure Modification	Ki (nM) at $\alpha 4\beta\delta$	Selectivity Profile	Reference
2027	Parent Compound	Potent Antagonist	Low cellular permeability	[1] [2]
018	Parent Compound	Potent Antagonist	Low cellular permeability	[1] [2]
1e	Structurally simplified m-methylphenyl analog	180	Superior selectivity for extrasynaptic $\alpha 4\beta\delta$ subtype vs. $\alpha 1$ - and $\alpha 2$ -containing subtypes	[1] [2]

The structurally simplified analog, 1e, demonstrated a high-nanomolar binding affinity and, critically, showed superior selectivity for the extrasynaptic $\alpha 4\beta\delta$ subtype over the $\alpha 1$ - and $\alpha 2$ -containing subtypes.[\[1\]](#)[\[2\]](#) This selectivity is a key attribute for developing targeted therapeutics. Furthermore, compound 1e was shown to effectively rescue the inhibition of T cell proliferation, highlighting the potential of this class of compounds for immunomodulation.[\[1\]](#)[\[2\]](#)

Signaling Pathway for GABA-A Receptor Antagonism

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Caption: Competitive antagonism of the GABA-A receptor by 3,9-diazaspiro[5.5]undecane analogs.

Dopamine D3 Receptor Antagonists

The diazaspiro[5.5]undecane core has also been incorporated into ligands designed to target the dopamine D3 receptor (D3R), a G-protein coupled receptor implicated in various neurological and neuropsychiatric disorders.^[3] The development of D3R-selective ligands is challenging due to the high homology with the D2 receptor.^[3] However, the unique spatial arrangement afforded by the spirocyclic core can lead to novel interactions within the D3R binding pocket, enhancing selectivity.^[3]

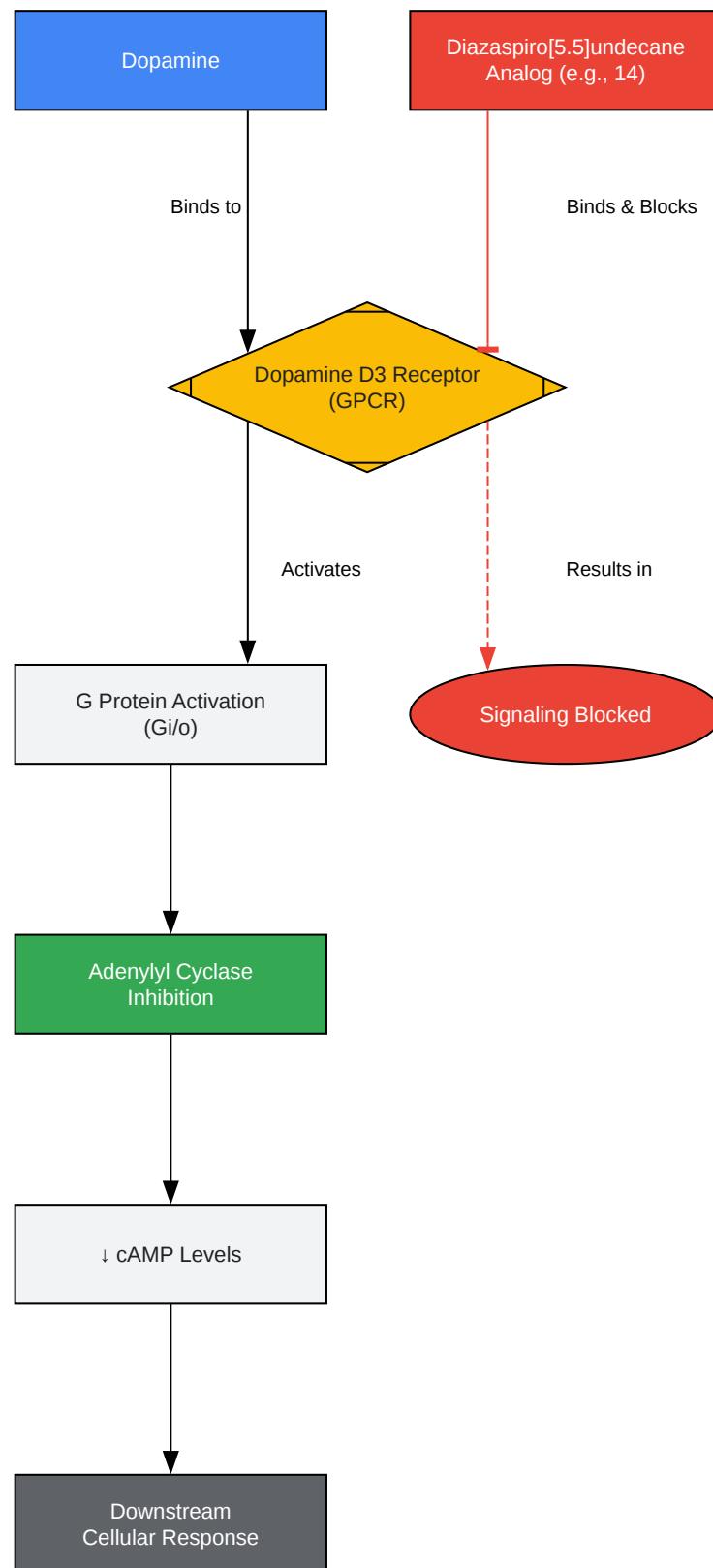
Comparative Affinities of D3 Receptor Antagonists

A series of potent and highly selective D3R antagonists have been synthesized using various diazaspiro alkane cores.^[3] Their binding affinities (Ki) and selectivity over the D2R are presented below.

Compound	Diazaspiro Core	D3R Ki (nM)	D2R/D3R Selectivity (fold)	Reference
11	Arylated diazaspiro	122	264	[3]
14	Arylated diazaspiro	25.6	905	[3]
15a	Arylated diazaspiro	45.4	467	[3]
15c	Arylated diazaspiro	33.7	510	[3]

These compounds exhibit favorable D3R affinity in the nanomolar range and demonstrate excellent selectivity (ranging from 264- to 905-fold) over the D2R.^[3] Notably, these diazaspiro-based ligands also showed reduced binding to serotonin receptors, a common off-target effect for other classes of D3R ligands.^[3]

Signaling Pathway for Dopamine D3 Receptor Antagonism



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Caption: Blockade of Dopamine D3 receptor signaling by diazaspiro[5.5]undecane antagonists.

Experimental Protocols

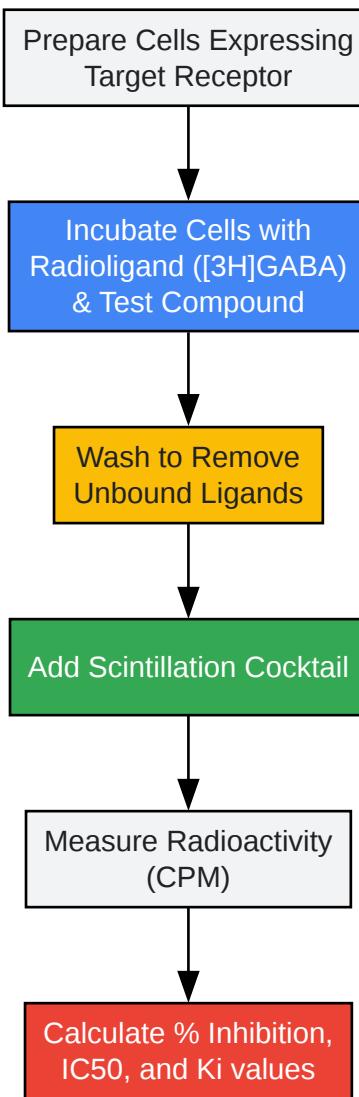
Detailed methodologies are crucial for the objective comparison of compound performance. The following sections describe the key experimental protocols used to generate the data in this guide.

Radioligand Binding Assay (for GABA-A R)

This assay is used to determine the binding affinity of the test compounds for the GABA-A receptor.

- Cell Preparation: HEK-293 cells stably expressing the desired human GABA-A receptor subtypes (e.g., $\alpha 4 \beta 1 \delta$) are cultured and harvested.
- Assay Buffer: The assay is performed in a buffer supplemented with 20 mM HEPES, 1 mM CaCl₂, and 1 mM MgCl₂, at a pH of 7.4.^[4]
- Incubation: 75 μ L of assay buffer containing a known concentration of a radiolabeled ligand (e.g., 30 nM [³H]GABA) and various concentrations of the test compound are added to the cells.^[4] The mixture is incubated for a short period (e.g., 3 minutes) at 37 °C.^[4]
- Washing: The cells are washed three times with 100 μ L of ice-cold assay buffer to remove unbound radioligand.^[4]
- Scintillation Counting: 150 μ L of a scintillation cocktail (e.g., MicroScintTM20) is added to each well, and the plate is shaken for 1 hour.^[4] The radioactivity, measured as counts per minute (CPM), is quantified using a microplate scintillation counter.^[4]
- Data Analysis: The CPM values are used to calculate the inhibition of radioligand binding at various concentrations of the test compound. The Ki value is then determined from the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay



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Caption: General workflow for a competitive radioligand binding assay.

Receptor Binding Assays (for Dopamine D3R)

The protocol for determining D3R and D2R binding affinities is similar to the one described above, with specific reagents.^[3]

- Target: Human recombinant D2 and D3 receptors.
- Radioligand: $[3\text{H}]$ Spiperone or $[3\text{H}]$ Methylspiperone.

- Non-specific Determinand: Haloperidol.
- Reference Compound: Haloperidol.
- Procedure: The assay is typically conducted by a specialized service (e.g., the National Institute of Mental Health's Psychoactive Drug Screening Program - NIMH PDSP). Data analysis follows standard competitive binding principles to determine Ki values.

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